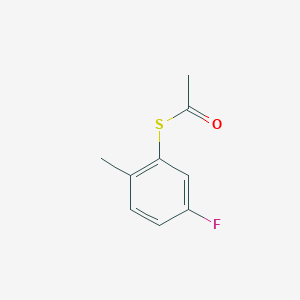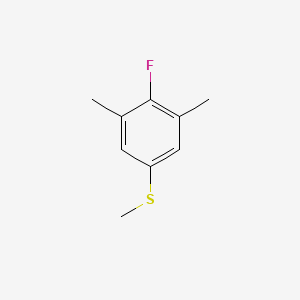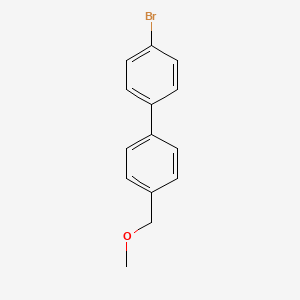
4-Bromo-4'-methoxymethylbiphenyl
Übersicht
Beschreibung
4-Bromo-4’-methoxymethylbiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methoxymethylbiphenyl typically involves the bromination of biphenyl derivatives. One common method is the monobromination of biphenyl in a solvent reaction medium containing an organosulfur compound, amide, nitrile, or acid with a pKa of at least 3 . The reaction is carried out at ambient temperature to achieve high yields and minimize the formation of dibromobiphenyl.
Industrial Production Methods
Industrial production of 4-Bromo-4’-methoxymethylbiphenyl may involve similar bromination processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4’-methoxymethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions to achieve the coupling reaction.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Coupling Products: The major products are biaryl compounds formed through the coupling of 4-Bromo-4’-methoxymethylbiphenyl with other aromatic boronic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-methoxymethylbiphenyl in chemical reactions involves the activation of the bromine atom or the methoxymethyl group. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethyl group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness
4-Bromo-4’-methoxymethylbiphenyl is unique due to the presence of both bromine and methoxymethyl substituents, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
1-bromo-4-[4-(methoxymethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDQUGCTMZCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
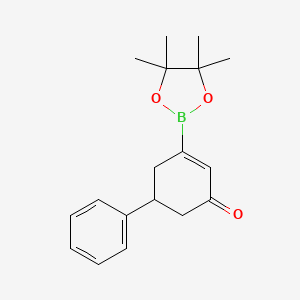

![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)
![(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester](/img/structure/B8003063.png)
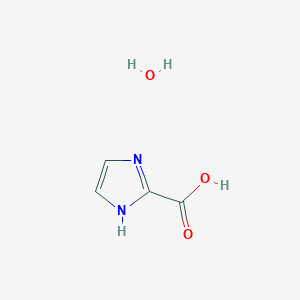

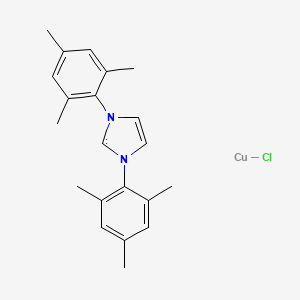
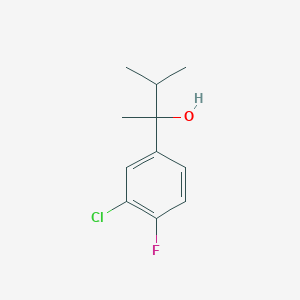
![3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol](/img/structure/B8003102.png)
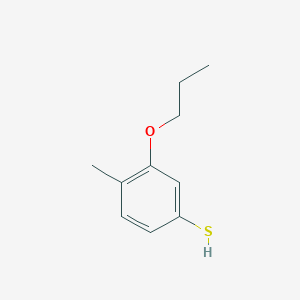
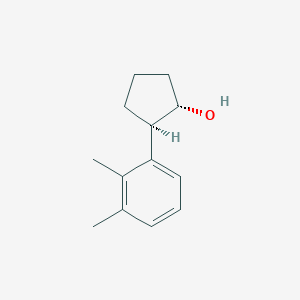
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8003128.png)
